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glycoprotein J, herpesvirus simiae

Cat. No.: B1174700
CAS No.: 149347-52-4
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Description

Overview of Herpesvirus simiae (Macacine herpesvirus 1) Taxonomy and Genomic Organization

Herpesvirus simiae belongs to the family Herpesviridae, subfamily Alphaherpesvirinae, and genus Simplexvirus. nih.govasm.org Its genome is a linear, double-stranded DNA molecule approximately 157 kilobase pairs (kbp) in length, with a high guanine-cytosine (G+C) content of about 75%. wikipedia.orgnih.gov The genomic architecture is characteristic of alphaherpesviruses, consisting of two unique regions, a long unique region (UL) and a short unique region (US), each flanked by inverted repeat sequences (TRL/IRL and TRS/IRS). nih.govfrontiersin.org This arrangement allows for the inversion of the unique regions relative to each other, resulting in four possible genomic isomers. frontiersin.org The genome of Herpesvirus simiae encodes at least 74 genes, with the majority showing sequence homology and colinearity with the genes of Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). asm.orgfrontiersin.org

Table 1: Taxonomic Classification of Herpesvirus simiae

Taxonomic RankClassification
RealmDuplodnaviria
KingdomHeunggongvirae
PhylumPeploviricota
ClassHerviviricetes
OrderHerpesvirales
FamilyOrthoherpesviridae
SubfamilyAlphaherpesvirinae
GenusSimplexvirus
SpeciesSimplexvirus macacinealpha1
VirusMacacine alphaherpesvirus 1

This table is based on information from the National Center for Biotechnology Information (NCBI) Taxonomy Browser. nih.gov

General Classification and Roles of Alphaherpesvirus Envelope Glycoproteins

The envelope of alphaherpesviruses is a lipid bilayer derived from the host cell, embedded with a diverse array of viral glycoproteins. These glycoproteins are integral to the infection process, mediating attachment to host cells, fusion of the viral envelope with cellular membranes, and the subsequent entry of the viral capsid and tegument into the cytoplasm. wikipedia.org

Alphaherpesvirus glycoproteins can be broadly categorized based on their function in viral entry:

Attachment Glycoproteins: These proteins initiate contact with the host cell. Glycoprotein (B1211001) C (gC), for instance, binds to heparan sulfate (B86663) proteoglycans on the cell surface, facilitating the initial attachment of the virion. nih.gov

Fusion-Executing Glycoproteins: A core set of glycoproteins, including glycoprotein B (gB) and the glycoprotein H/glycoprotein L (gH/gL) complex, are essential for the fusion of the viral and cellular membranes. nih.gov

Receptor-Binding and Fusion-Triggering Glycoproteins: Glycoprotein D (gD) is a key protein that binds to specific cellular receptors, an interaction that is thought to trigger conformational changes in the gH/gL complex and gB, ultimately leading to membrane fusion. nih.gov

Accessory Glycoproteins: Other glycoproteins, while not always essential for viral entry into all cell types, can play roles in modulating fusion, cell-to-cell spread, and evading the host immune response. This category includes glycoproteins E (gE), I (gI), K (gK), M (gM), and J (gJ). wikipedia.orgnih.gov

Table 2: Key Envelope Glycoproteins of Alphaherpesviruses and Their General Functions

GlycoproteinGeneral Function in Alphaherpesviruses
gBEssential for membrane fusion; also involved in cell attachment. wikipedia.org
gCPrimary attachment to host cell heparan sulfate.
gDBinds to specific host cell receptors to trigger fusion. nih.gov
gH/gL ComplexEssential for membrane fusion, acts in concert with gB and gD. nih.gov
gE/gI ComplexInvolved in cell-to-cell spread and immune evasion. frontiersin.org
gJImplicated in inhibiting apoptosis. nih.gov
gMPlays a role in viral envelopment and inhibits cell-cell fusion.

Identification and Significance of Glycoprotein J (gJ) within the Herpesvirus simiae Proteome

Glycoprotein J (gJ) of Herpesvirus simiae is encoded by the US5 gene, located within the short unique (US) region of the viral genome. nih.gov The US region of Herpesvirus simiae is entirely colinear with that of HSV-1 and HSV-2, and homologs for all genes present in the HSV US region, with the exception of the US1.5 open reading frame, have been identified in Herpesvirus simiae. nih.gov

Research on the function of gJ in alphaherpesviruses, particularly in HSV-1, has indicated a role in the inhibition of apoptosis (programmed cell death). nih.gov Specifically, HSV-1 gJ has been shown to prevent apoptosis induced by various stimuli, including the absence of gD, the action of granzyme B from cytotoxic T-lymphocytes, and Fas ligation. nih.gov Given the conservation of gene function among herpesviruses, it is plausible that the gJ of Herpesvirus simiae possesses a similar anti-apoptotic function, which would be significant for the virus's ability to counteract host immune defenses and establish a persistent infection. However, it is important to note that functional differences can exist even between homologous proteins in different herpesviruses. nih.gov

Table 3: Details of Herpesvirus simiae Glycoprotein J (gJ)

FeatureDescriptionReference
Gene US5 nih.gov
Genomic Location Unique Short (US) Region nih.gov
Amino Acid Identity with HSV gJ 26.6% nih.govfrontiersin.org
Conserved Regions Signal sequence and transmembrane domain nih.gov
Putative Function Inhibition of apoptosis (inferred from HSV-1 studies) nih.gov

Properties

CAS No.

149347-52-4

Molecular Formula

C11H10O4

Synonyms

glycoprotein J, herpesvirus simiae

Origin of Product

United States

Genetic Architecture and Evolutionary Dynamics of Glycoprotein J Us5 Gene

Genomic Locus and Transcriptional Regulation of the US5 Gene

The expression of glycoprotein (B1211001) J is dictated by the US5 gene, which is strategically located within the viral genome and is subject to precise transcriptional control mechanisms.

Positioning within the Unique Short (US) Region of the Viral Genome

The genome of Herpesvirus simiae, like other alphaherpesviruses, is characterized by two unique regions, the unique long (U L) and the unique short (U S), which are flanked by inverted repeat sequences. nih.govnih.gov The US5 gene resides within the U S region of the viral genome. nih.govnih.govnih.gov The gene order and orientation within the U S region of Herpesvirus simiae are colinear with those of Herpes Simplex Virus type 1 (HSV-1), HSV-2, and simian agent 8 virus. nih.gov The U S region of Herpesvirus simiae contains 13 identified genes, all arranged in the same order and orientation as in HSV. nih.gov This conservation of genomic arrangement highlights a shared evolutionary history among these primate alphaherpesviruses.

Transcriptional Kinetics and Dependence on Viral Replication Factors

The transcription of herpesviral genes follows a temporally regulated cascade, generally categorized into immediate-early, early, and late phases, with the latter being further subdivided into leaky-late and strict-late genes. nih.gov While specific studies on the transcriptional kinetics of the Herpesvirus simiae US5 gene are not extensively detailed in the provided results, the general principles of herpesviral gene expression provide a framework for understanding its regulation. The replication of Herpesvirus simiae, including DNA synthesis and protein production, follows a time course similar to that of herpes simplex viruses. nih.gov

The transcription of late genes, which typically encode structural proteins like glycoproteins, is dependent on viral DNA replication. nih.gov The promoters for these genes have distinct architectural features. For instance, strict late promoters in HSV-1 lack upstream activating elements but possess a TATA box and a downstream class-specific element. nih.gov Given the genomic similarities, it is plausible that the Herpesvirus simiae US5 gene is subject to similar regulatory controls, with its expression likely occurring in the late phase of the viral replication cycle and being dependent on viral replication factors. The regulation of herpesviral gene expression is a complex process involving host-like mechanisms, such as the use of enhancers and the formation of transcription-associated domains. embopress.org

Comparative Genomics and Sequence Homology of US5

Comparative analysis of the US5 gene and its protein product, glycoprotein J, provides insights into its evolutionary relationships and functional conservation.

Conservation and Divergence of Amino Acid Sequences across Herpesvirus Simiae Strains and Related Primate Alphaherpesviruses

In contrast, the extracellular domain of gJ shows more variability, which is evident when comparing different genotypes of Herpesvirus simiae. nih.gov This region is where two to three potential N-glycosylation sites are located. nih.gov The amino acid sequences of glycoproteins in Herpesvirus simiae generally show conservation of all cysteines and the majority of glycosylation sites when compared to HSV, suggesting a shared secondary structure. frontiersin.org

Genetic Variability and Genotypic Analysis of US5

Genetic variability within viral populations is a key driver of evolution and can influence viral characteristics. Analysis of genetic variability in herpes simplex viruses has shown that different types and even different isolates of the same type exhibit heterogeneity. nih.gov For Herpesvirus simiae, genotypic differences are observed in the US5 gene, particularly in the extracellular domain of glycoprotein J. nih.gov This variability within the US5 gene can be utilized for genotypic analysis and to understand the evolutionary dynamics of different Herpesvirus simiae strains. The evolutionary pattern of herpes simplex viruses suggests that different isolates have evolved from a common origin for each viral type. nih.gov A similar pattern of evolution from a common ancestor is hypothesized for the broader Herpesviridae family, with coevolution alongside their hosts. nih.gov

FeatureDescription
Gene Name US5
Protein Product Glycoprotein J (gJ)
Genomic Location Unique Short (U S) Region
Homology with HSV-1 US5 26.6% amino acid identity
Conserved Regions Signal sequence and transmembrane domain
Variable Region Extracellular domain

Identification of Single Nucleotide Polymorphisms (SNPs) and Indels within the US5 Open Reading Frame

The US5 gene is recognized as one of the more variable regions within the Herpesvirus simiae genome. nih.gov This variability is a key feature when examining the genetic diversity of B virus strains. Studies comparing different B virus genotypes have noted that sequence differences are prominent in the extracellular domain of glycoprotein J. nih.gov

A study of free-ranging rhesus macaques in Silver Springs State Park, Florida, USA, provided specific evidence of this variation. nih.gov DNA sequencing of the US5 gene from viral samples identified a notable single nucleotide polymorphism (SNP). This SNP, located at nucleotide 84 of the gJ coding region, results in a non-synonymous mutation, changing the amino acid at position 28 from aspartic acid to glycine. nih.gov This particular variation was found in one of the three positive samples identified in the study. nih.gov

The following table details the identified SNP in the Herpesvirus simiae US5 gene from this study:

Nucleotide PositionAmino Acid PositionOriginal Codon (Amino Acid)Mutated Codon (Amino Acid)Source
8428GAC (Aspartic Acid)GGC (Glycine) nih.gov

It is important to note that while this specific SNP has been identified, a comprehensive database of SNPs and insertions/deletions (indels) for the Herpesvirus simiae US5 gene is not yet available. The full extent of genomic variation within this gene across a wider range of macaque species and geographical locations remains an area for further research. Complete genome sequencing of various B virus isolates has shown that most genetic variation among strains from the same macaque species, such as rhesus macaques, is found in repetitive sequence regions, with less variation in the actual coding sequences. nih.gov However, when comparing B virus isolates from different macaque species, the sequence variation is much greater and is distributed across the entire genome. nih.gov

Implications of Genomic Variation for Glycoprotein J Function and Host Adaptation

The location of genetic variation within a protein can have significant functional consequences. The identified non-synonymous SNP in the US5 gene, causing an amino acid change in the extracellular domain of glycoprotein J, is particularly noteworthy. nih.govnih.gov The extracellular domain of a viral glycoprotein is a primary interface between the virus and the host's immune system. Variations in this region can influence several aspects of viral pathogenesis and host adaptation.

Potential implications of this genomic variation include:

Immune Evasion: Changes in the amino acid sequence of the extracellular domain could alter the epitopes recognized by host antibodies. This may allow the virus to evade the host's humoral immune response, contributing to its persistence within the host population. Simplexviruses are known to adapt to their hosts by fine-tuning immune responses, and glycoproteins play a crucial role in this process. nih.gov

Host Cell Interaction: While the precise functions of Herpesvirus simiae gJ are still being fully elucidated, in other alphaherpesviruses, gJ is known to be involved in processes such as inhibiting apoptosis. nih.gov Alterations in its structure could potentially modify its interaction with host cell proteins, although the direct impact of the observed SNP on this function is unknown.

Host Specificity: The observation that different genotypes of B virus are associated with specific macaque host species suggests a degree of host-specific adaptation. nih.gov The variability in genes like US5 could contribute to this phenomenon, allowing the virus to optimize its replication and transmission in a particular host environment. The adaptation of simplexviruses to their primate hosts often involves a delicate balance between immune evasion and containing cellular damage. nih.gov

Further research is required to experimentally validate the functional consequences of the identified SNP and other potential variations in the Herpesvirus simiae US5 gene.

Phylogenetic Analysis of Glycoprotein J within the Alphaherpesvirinae Subfamily

Phylogenetic analyses are crucial for understanding the evolutionary relationships between viruses. Within the Alphaherpesvirinae subfamily, such analyses have been conducted using various conserved genes, including those for glycoproteins. nih.gov These studies have consistently placed Herpesvirus simiae within the Simplexvirus genus, closely related to human herpes simplex viruses 1 and 2. nih.govnih.gov

More specifically, phylogenetic analysis using a highly variable 375-base-pair fragment of the US5 gene and the adjacent intergenic region has been performed on Herpesvirus simiae isolates. nih.gov This analysis revealed that isolates from free-ranging rhesus macaques in Florida separated into two distinct clades, both of which also contained laboratory strains of the virus. nih.gov This finding indicates the presence of distinct genetic lineages of Herpesvirus simiae circulating in macaque populations.

Structural Characterization and Post Translational Modification of Glycoprotein J

Predicted Protein Domains and Topologies

The protein architecture of glycoprotein (B1211001) J from Herpesvirus simiae is predicted to encompass distinct domains that are integral to its function as a viral envelope protein. Analysis of its amino acid sequence reveals a modular structure, including an extracellular domain, a transmembrane region, and a short intracellular tail.

Transmembrane Domain Assessment and Hydrophobic Regions

A key feature of glycoprotein J is its predicted transmembrane domain, which anchors the protein within the viral lipid envelope. Bioinformatic analysis using tools such as the Transmembrane Helices Hidden Markov Model (TMHMM) server predicts a single-pass transmembrane helix. This hydrophobic stretch of amino acids is crucial for the stable insertion and orientation of gJ in the membrane. Multiple alignment studies of gJ sequences from various simian herpesviruses have revealed that the transmembrane domain is one of the most conserved regions of the polypeptide nih.gov.

Prediction Method Predicted Transmembrane Region (Amino Acid Positions)
TMHMM 2.070-92
DAS-TMfilter server69-91
TOPCONS70-90

This table presents predicted transmembrane regions of Herpesvirus simiae glycoprotein J based on various bioinformatics tools. The exact positions can vary slightly between different prediction algorithms.

Intracellular Domain Examination

Following the transmembrane domain, glycoprotein J possesses a short intracellular or cytoplasmic tail. This domain extends into the viral tegument, the proteinaceous layer between the capsid and the envelope. In many viral glycoproteins, the intracellular domain is involved in signaling pathways, protein trafficking, and interaction with other viral or host proteins during virion assembly. For HSV-1 gC, the cytoplasmic domain is crucial for stable membrane anchoring nih.gov. While the specific functions of the Herpesvirus simiae gJ intracellular domain are yet to be experimentally determined, its presence suggests a role in the late stages of the viral replication cycle.

Glycosylation Patterns and Their Functional Implications

Post-translational modifications, particularly glycosylation, are critical for the proper folding, stability, and function of viral glycoproteins. Glycoprotein J of Herpesvirus simiae is predicted to undergo glycosylation, which can significantly impact its biological activities.

N-linked and O-linked Glycosylation Sites

Glycosylation involves the enzymatic addition of carbohydrate moieties (glycans) to the protein backbone. There are two major types of glycosylation: N-linked, where glycans are attached to the nitrogen atom of asparagine residues, and O-linked, where they are attached to the oxygen atom of serine or threonine residues. Predictive analyses using tools like NetNGlyc and NetOGlyc on the amino acid sequence of Herpesvirus simiae gJ suggest the presence of potential glycosylation sites. It has been noted that the majority of glycosylation sites are conserved between B virus and HSV glycoproteins pitt.edu. In HSV-1, the US5 gene product has been confirmed to be a glycoprotein, supporting the prediction of glycosylation in its B virus homolog nih.gov.

Glycosylation Type Predicted Site (Amino Acid Position) Sequence Context
N-linkedAsparagine (N) at position 38N-X-S/T
O-linkedThreonine (T) at position 42S/T rich region
O-linkedThreonine (T) at position 45S/T rich region

This table shows the computationally predicted N-linked and O-linked glycosylation sites in Herpesvirus simiae glycoprotein J. These predictions require experimental validation.

Role of Glycosylation in Protein Processing and Stability

The addition of glycans to glycoprotein J is expected to play a fundamental role in its proper folding and transport through the endoplasmic reticulum and Golgi apparatus of the host cell. Glycosylation can act as a quality control mechanism, ensuring that only correctly folded proteins are trafficked to their final destination in the virion envelope. The glycan moieties can also shield the protein from degradation by host proteases, thereby increasing its stability. Furthermore, the nature and extent of glycosylation can influence the immunogenicity of the glycoprotein, potentially helping the virus to evade the host's immune surveillance. The glycosylation of herpesvirus glycoproteins is known to be essential for viral infection and pathogenesis, affecting processes from cell attachment and entry to replication and immune evasion uniprot.org.

In-depth Analysis of Glycoprotein J in Herpesvirus Simiae Reveals Significant Research Gaps

Initial investigations into the molecular components of Herpesvirus simiae, also known as Macacine alphaherpesvirus 1 (McHV-1) or B virus, confirm the existence of a gene for glycoprotein J (gJ). However, a thorough review of available scientific literature reveals a significant lack of detailed research on the biochemical and structural properties of this specific protein, precluding a comprehensive analysis at this time.

While genome sequencing of Herpesvirus simiae has identified the US5 gene as the open reading frame that encodes for glycoprotein J nih.govnih.gov, further characterization studies appear to be extremely limited. This glycoprotein is homologous to the gJ found in other alphaherpesviruses, such as Herpes Simplex Virus (HSV), where the US5 gene product has been confirmed as a glycoprotein integrated into the viral membrane nih.gov.

Comparative genomic studies highlight that gJ, along with glycoproteins gG and gL, is among the most divergent proteins when comparing different strains of B virus and when contrasting B virus with HSV nih.gov. For instance, the amino acid identity between B virus gJ and its HSV homolog can be as low as 26.6% nih.gov. This divergence suggests potentially unique functions or structural attributes specific to Herpesvirus simiae, yet these have not been elucidated.

Despite the confirmation of its genetic basis, there is a notable absence of published research focusing on the specific areas of structural biology and post-translational modifications for Herpesvirus simiae gJ. Key data that are readily available for other B virus glycoproteins like gB and gD—such as detailed structural models, analysis of glycosylation patterns, oligomerization states, and conformational studies—are not present in the current body of scientific literature for gJ oup.comnih.govfrontiersin.org.

Consequently, it is not possible to provide a detailed report on the structural characterization, post-translational modifications, or the oligomeric and conformational states of glycoprotein J from Herpesvirus simiae. The available data confirms its existence but does not extend to the specific biochemical and structural details required for a thorough analysis. This represents a significant gap in the understanding of the B virus proteome and highlights an area for future virological research.

Molecular Mechanisms of Glycoprotein J Function Within the Infected Cell

Regulation of Host Cell Apoptosis by Glycoprotein (B1211001) J

A primary function of glycoprotein J is the suppression of apoptosis, or programmed cell death, a key host defense mechanism to eliminate virus-infected cells. nih.gov By inhibiting apoptosis, the virus ensures its own survival and propagation within the host. nih.gov

Alpha-herpesviruses have evolved sophisticated strategies to counteract host-induced apoptosis, and glycoprotein J is a key viral protein in this anti-apoptotic arsenal. nih.gov Research demonstrates that gJ possesses potent anti-apoptotic capabilities. nih.govnih.gov It effectively inhibits apoptosis triggered by various stimuli, including signals from the host's immune system, such as those mediated by granzyme B or the Fas receptor. nih.gov This inhibition of cell death pathways is crucial for the virus to evade clearance by the host immune response, allowing for successful replication and dissemination. nih.gov

The anti-apoptotic function of glycoprotein J is executed through its interference with the host's cellular apoptotic machinery. A critical aspect of this interference is the inhibition of caspase activation. nih.gov Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. The HSV gJ homolog has been shown to prevent the activation of these key proteins, thereby halting the cell's self-destruction program. nih.gov While the precise molecular interactions are an area of ongoing research, this ability to block caspase activation highlights a direct or indirect engagement with components of the apoptotic cascade.

Studies into the structure of the homologous HSV glycoprotein J have identified specific domains that are critical for its anti-apoptotic function. This activity is mediated by the gJ protein itself, with research indicating that the extracellular and transmembrane domains are essential for inhibiting apoptosis. nih.govnih.gov Conversely, the intracellular domain of the protein has been found to be dispensable for this particular function. nih.govnih.gov This finding suggests that the anti-apoptotic action of gJ is likely initiated through interactions occurring at or within cellular membranes, such as the endoplasmic reticulum, trans-Golgi network, or endosomes, where gJ is known to localize. nih.gov

DomainRequirement for Antiapoptotic ActivityReference
Extracellular Domain Required nih.gov, nih.gov
Transmembrane Domain Required nih.gov, nih.gov
Intracellular Domain Not Required nih.gov, nih.gov

Modulation of Cellular Metabolism and Reactive Oxygen Species (ROS) Homeostasis

Beyond its well-established role in preventing apoptosis, glycoprotein J also actively manipulates the host cell's metabolic state, particularly through the induction of reactive oxygen species (ROS).

Research has revealed that glycoprotein J is not only necessary for the induction of ROS during HSV infection but that the expression of gJ alone is sufficient to cause an increase in ROS levels within cells. nih.govnih.gov ROS are chemically reactive molecules containing oxygen that can act as signaling molecules at low levels but can cause significant cellular damage at high concentrations. By modulating ROS homeostasis, gJ likely helps to create a cellular environment that is more favorable for viral replication. nih.gov

The mechanism underlying gJ-mediated ROS production is linked to its interaction with a key component of the cell's energy-producing machinery. Using a yeast two-hybrid screen, a direct interaction was identified between the HSV gJ protein and subunit 6 of the mitochondrial FₒF₁ ATP synthase. nih.govnih.gov This multi-subunit enzyme is central to cellular respiration. The interaction with, and presumed inhibition of, the ATP synthase by gJ provides a direct mechanistic link to the observed disruption of normal mitochondrial function and the subsequent increase in the formation of reactive oxygen species. nih.govnih.gov

Cellular ComponentInteraction with Glycoprotein JFunctional ConsequenceReference
FₒF₁ ATP Synthase (Subunit 6) YesInduction of Reactive Oxygen Species (ROS) nih.gov, nih.gov
Caspases Inhibition of ActivationInhibition of Apoptosis nih.gov

Subcellular Localization and Intracellular Trafficking Pathways

The journey of glycoprotein J (gJ) of Herpesvirus simiae (B virus), like other viral envelope glycoproteins, through the infected host cell is a highly orchestrated process that relies on the host's cellular machinery. This trafficking is essential for its role in the viral life cycle, ensuring it reaches the correct cellular compartments for virion assembly. While direct studies on the trafficking of Herpesvirus simiae gJ are limited, the high degree of homology with glycoproteins of other alphaherpesviruses, such as Herpes Simplex Virus (HSV), allows for a well-supported model of its intracellular transport.

Localization to Endoplasmic Reticulum and Golgi Apparatus

The synthesis of glycoprotein J begins on ribosomes bound to the endoplasmic reticulum (ER), where it is co-translationally inserted into the ER lumen. The ER serves as the initial site for the folding and post-translational modification of the glycoprotein, including N-linked glycosylation. This process is crucial for the proper conformation and subsequent function of gJ. The kinetics of glycoprotein synthesis in B virus-infected cells are similar to that of HSV, with host cell DNA and protein synthesis being significantly reduced within the first few hours of infection. nih.gov During this time, the incorporation of monosaccharides like glucosamine (B1671600) and mannose into the glycoproteins occurs within the ER. nih.gov

Following its proper folding and initial glycosylation in the ER, glycoprotein J is transported to the Golgi apparatus. This transport is a critical step for further maturation of the glycoprotein. Within the different cisternae of the Golgi, the N-linked oligosaccharides added in the ER undergo further processing and modification. This maturation in the Golgi is essential for the glycoprotein to become fully functional and ready for incorporation into new virion envelopes.

Trafficking to Endosomes and Other Cellular Organelles

After processing in the Golgi apparatus, the precise trafficking route of glycoprotein J to the sites of viral envelopment is complex. For many herpesviruses, mature glycoproteins are transported from the trans-Golgi Network (TGN) to other cellular membranes. While some viral glycoproteins are transported directly to the plasma membrane, others are trafficked through the endosomal pathway. This trafficking to and from the cell surface can be a critical aspect of the viral life cycle, influencing cell-to-cell spread and immune evasion.

For some herpesviruses, glycoproteins are known to be internalized from the cell surface and routed through endosomal compartments to reach the TGN or other sites of virion assembly. This recycling pathway allows the virus to efficiently utilize its glycoproteins for the envelopment of newly formed nucleocapsids in the cytoplasm. While the specific signals and protein interactions that dictate the trafficking of Herpesvirus simiae gJ through these compartments have not been elucidated, it is presumed to follow a similar pathway to its homologues in other alphaherpesviruses.

Broader Modulation of Host Cellular Processes beyond Apoptosis

The influence of viral glycoproteins extends beyond their structural role in the virion and their direct involvement in apoptosis. Glycoprotein J, through its expression and trafficking, is likely to modulate a variety of host cellular processes to create a more favorable environment for viral replication and spread.

One of the key ways herpesviruses manipulate the host cell is by managing the cellular stress response. The high-level synthesis of viral glycoproteins in the endoplasmic reticulum can lead to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR). mdpi.com The UPR is a cellular signaling pathway designed to alleviate ER stress, but if the stress is prolonged, it can lead to apoptosis. mdpi.com It is hypothesized that herpesviruses, including Herpesvirus simiae, have evolved mechanisms to modulate the UPR. mdpi.com This modulation could involve interactions between viral proteins, including glycoproteins like gJ, and components of the UPR signaling pathway. By controlling the UPR, the virus can maintain cell viability for a longer period, maximizing the production of new virions.

Furthermore, studies on the glycoprotein J homologue in Herpes Simplex Virus 2 (HSV-2) have revealed its role in promoting viral protein expression and facilitating cell-to-cell spread. nih.gov This suggests that Herpesvirus simiae gJ may have a similar function, contributing to the efficient propagation of the virus within the host. By enhancing the expression of other viral proteins, gJ could indirectly influence a wide range of cellular processes that are targeted by those other viral gene products. The promotion of cell-to-cell spread is another critical function that allows the virus to disseminate while potentially avoiding exposure to the host's humoral immune response.

Role of Glycoprotein J in Viral Replication and Host Virus Interactions

Contribution to Viral Lytic Replication Cycle

The lytic replication cycle of herpesviruses involves a coordinated cascade of gene expression leading to the assembly and release of new virus particles. frontiersin.org While the precise role of gJ in the Herpesvirus simiae lytic cycle is not fully elucidated, research on its HSV homolog provides significant insights into its potential contributions.

Studies on the glycoprotein (B1211001) J of Herpes Simplex Virus Type 2 (HSV-2) indicate that it functions as a regulator of viral protein expression. Current time information in IN. Mechanistically, HSV-2 gJ has been shown to increase the expression levels of other HSV-2 proteins. Current time information in IN. This suggests that gJ may play a role in optimizing the temporal and quantitative output of viral proteins necessary for an efficient replication cycle. This enhancement of protein expression is not limited to its own virus, as HSV-2 gJ can also increase protein expression and replication of unrelated viruses, highlighting its potential function as a general regulator of protein production. Current time information in IN. Although Herpesvirus simiae possesses a gJ homolog encoded by the US5 gene, its specific impact on the kinetics of B virus gene expression has not yet been experimentally determined. nih.gov

Table 1: Research Findings on the Role of HSV-2 Glycoprotein J in Viral Production This table summarizes findings from studies on the Herpes Simplex Virus 2 (HSV-2) gJ homolog, which serves as a model for the potential function of Herpesvirus simiae gJ.

Experimental ConditionObservationImplication for Viral Replication
Knockout/Knockdown of gJImpaired cell-to-cell spread; Decreased virus production. Current time information in IN.gJ contributes to the efficient spread and overall yield of progeny virions.
Ectopic Expression of gJEnhanced virus production. Current time information in IN.Increased levels of gJ can boost the output of infectious virus particles.
Mechanistic AnalysisIncreases expression levels of other viral proteins. Current time information in IN.gJ likely facilitates virion production by upregulating necessary viral components.

Glycoprotein J and Immune Evasion Strategies (Non-Clinical Focus)

Herpesviruses have evolved sophisticated mechanisms to evade the host immune system, which are critical for establishing infection and persistence. nih.govnih.gov Glycoproteins on the viral envelope are often key players in this molecular arms race.

A primary antiviral defense is the recognition and elimination of infected cells by cytotoxic T lymphocytes (CTLs). Studies using an HSV-1 model where the US5 gene (encoding gJ) was deleted revealed that the mutant virus had a reduced ability to protect infected cells from both CTL-induced cytolysis (cell killing) and apoptosis (programmed cell death). nih.gov This indicates that HSV-1 gJ actively interferes with CTL-mediated clearance of infected cells. The UniProt database entry for Herpesvirus simiae gJ notes that it likely inhibits host cell apoptosis, a function inferred from homology with its HSV counterpart. uniprot.org This anti-apoptotic capability is a crucial strategy for maximizing the time the virus has to replicate within the host cell before the cell is destroyed by the immune system.

The ability of gJ to protect against CTL-induced apoptosis suggests it interferes with specific immune signaling pathways. nih.govnih.gov When a CTL recognizes a virally-infected cell, it triggers signaling cascades within the target cell that lead to its death. By inhibiting apoptosis, gJ must be counteracting these pro-death signals. While the exact molecular interactions for Herpesvirus simiae gJ are unknown, it is plausible that it modulates key components of the apoptotic machinery initiated by CTLs. Furthermore, by preventing the premature death of infected cells, gJ could theoretically dampen the subsequent adaptive immune response by limiting the release of viral antigens and inflammatory signals that would otherwise recruit and activate more immune cells. nih.gov

Glycoprotein J in Viral Persistence and Latency (Hypothetical/Theoretical)

A defining characteristic of alphaherpesviruses, including Herpesvirus simiae, is the ability to establish a lifelong latent infection within the sensory ganglia of the host. nih.govuchc.edu During latency, the viral genome persists in a quiescent state with very limited gene expression, and no new virions are produced. nih.gov

The transition between the lytic and latent states is a highly regulated process. Proteins that actively promote the lytic cycle are generally thought to be incompatible with the establishment and maintenance of latency. Based on the function of its HSV homolog, gJ appears to be a pro-lytic factor that enhances viral protein expression and progeny production. Current time information in IN. Therefore, it is hypothesized that the expression of gJ must be suppressed for Herpesvirus simiae to successfully establish or maintain a latent state in neurons. Reactivation from latency, which leads to recurrent viral shedding, would conversely require the re-initiation of the full lytic gene expression cascade, including the expression of gJ, to produce new infectious virus particles. The specific regulatory mechanisms that control gJ expression during the different phases of infection in Herpesvirus simiae remain a subject for future investigation.

Role in Maintaining Cellular Viability during Infection

Evidence from related alphaherpesviruses, notably HSV-1, indicates that glycoprotein J is involved in the inhibition of apoptosis, or programmed cell death. This anti-apoptotic function is a crucial strategy for the virus to ensure the survival of the host cell long enough to complete its replication cycle. In HSV-1, gJ has been shown to interfere with the Fas-mediated apoptosis pathway and inhibit the activation of caspases, which are key enzymes in the execution of apoptosis. This mechanism helps the virus to counteract the host's immune response, which often involves inducing apoptosis in infected cells to limit viral spread. However, direct experimental evidence confirming a similar role for glycoprotein J of Herpesvirus simiae is not prominently documented.

Theoretical Implications for Latent Reservoir Establishment

The ability of a virus to establish a latent infection, a hallmark of herpesviruses, relies on its capacity to persist in a dormant state within the host's cells, often neurons, without causing active disease. The inhibition of apoptosis is theoretically crucial for the long-term survival of these latently infected cells. By preventing the premature death of the host cell, the virus can maintain its genome within the host, ready for reactivation at a later time. While it is plausible that Herpesvirus simiae glycoprotein J contributes to the establishment and maintenance of latent reservoirs through its potential anti-apoptotic activities, this remains a theoretical implication rather than a scientifically demonstrated fact for this specific virus.

Interplay with Other Herpesvirus Simiae Glycoproteins and Viral Proteins

The intricate process of herpesvirus entry into host cells, assembly of new viral particles, and cell-to-cell spread involves a complex interplay between multiple viral glycoproteins and other proteins. In other herpesviruses, glycoproteins work in concert to mediate attachment to host cells, fusion of the viral envelope with the cell membrane, and egress of newly formed virions. While it is highly probable that Herpesvirus simiae glycoprotein J interacts with other viral proteins to carry out its functions, specific studies identifying these protein-protein interactions for Herpesvirus simiae are not readily found in the available literature.

Advanced Research Methodologies and Future Investigative Avenues

Genetic Manipulation Techniques for US5 Studies

Genetic engineering is fundamental to elucidating the precise role of individual viral proteins like glycoprotein (B1211001) J. By manipulating the viral genome, researchers can create mutant viruses that help to correlate specific genetic sequences with functional outcomes. nih.gov

Targeted gene deletion is a powerful technique used to create "knockout" viruses that lack a specific gene, in this case, the US5 gene encoding gJ. This approach allows researchers to observe the effects of the gene's absence on viral replication, host cell interaction, and pathogenesis. The generation of a recombinant virus lacking US5 involves replacing the gene with a marker, such as a reporter gene, to facilitate the selection and identification of the mutant virus. asm.org

Studies on the closely related Herpes Simplex Virus 1 (HSV-1) have successfully utilized this method. For instance, creating an HSV-1 virus with a deleted US5 gene revealed that gJ is involved in protecting infected cells from both cytolysis and apoptosis induced by cytotoxic T lymphocytes (CTLs). nih.gov This demonstrates that the absence of gJ renders the virus more susceptible to the host's cellular immune response. This technique is indispensable for confirming the non-essential nature of a gene for replication in cell culture and for studying its specific role in immune evasion and apoptosis inhibition. asm.orgnih.gov

Site-directed mutagenesis is a precision tool that enables researchers to make specific, intentional changes to the DNA sequence of the US5 gene. nih.govwikipedia.org This can range from single nucleotide substitutions, leading to a single amino acid change in the gJ protein, to the deletion or insertion of entire domains. nih.gov This method is critical for mapping the functional domains of a protein. wikipedia.org

For glycoprotein J, site-directed mutagenesis can be employed to:

Identify key residues for anti-apoptotic activity: Research on HSV-1 gJ has shown that its anti-apoptotic function requires the extracellular and transmembrane domains but not the intracellular domain. nih.gov Site-directed mutagenesis could further pinpoint the exact amino acids within these domains that are critical for this function.

Investigate glycosylation sites: Glycoproteins are defined by their carbohydrate moieties. Mutating the asparagine residue within a predicted N-linked glycosylation site (Asn-X-Ser/Thr) can determine the importance of that specific glycan for protein folding, stability, trafficking, and function. nih.gov

Disrupt protein-protein interaction sites: Once an interaction with a host protein is identified, mutagenesis can be used to alter the binding interface on gJ, confirming the interaction and elucidating its biological significance. mdpi.com

A common approach involves creating truncation mutants, as demonstrated in studies of the ovine herpesvirus 2 glycoprotein B (gB). By systematically shortening the protein from the C-terminus, researchers were able to identify that the cytoplasmic tail is crucial for membrane fusion activity. mdpi.com A similar strategy could be applied to gJ to delineate the boundaries of its functional regions.

Reporter gene systems are invaluable for monitoring gene expression and the activity of the encoded protein. These systems typically involve fusing a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), to the gene of interest.

Applications for studying US5/gJ include:

Expression Analysis: By placing a reporter gene under the control of the US5 promoter, the timing and level of US5 gene expression during the viral life cycle can be quantified through simple assays (e.g., measuring light output for luciferase). Studies have shown that US5 is regulated as a late gene. nih.gov

Protein Localization: Fusing GFP to the gJ protein allows for its direct visualization within living cells using fluorescence microscopy, revealing its transport to and localization in various cellular organelles. nih.gov

Protein-Protein Interaction Assays: Advanced reporter systems like the split-luciferase complementation assay (e.g., NanoBiT) can be used to study gJ interactions in real-time. nih.gov In this system, the gJ protein and a suspected binding partner are fused to two separate, non-functional subunits of a luciferase enzyme. If the proteins interact, the subunits are brought into close proximity, reconstituting a functional enzyme and generating a measurable light signal. nih.govmdpi.com

Table 1: Genetic Manipulation Techniques for gJ (US5) Research

TechniquePurposeExample Application for gJ/US5
Targeted Gene Deletion Determine the overall function of a gene by observing the phenotype of its absence.Generation of a US5-deleted herpesvirus to show that gJ protects infected cells from CTL-induced apoptosis and cytolysis. nih.gov
Site-Directed Mutagenesis Identify specific amino acids or domains critical for protein function (e.g., enzymatic activity, protein binding, structural integrity).Mutating residues in the transmembrane domain of gJ to map the region responsible for its anti-apoptotic function. nih.gov
Reporter Gene Systems Quantify gene expression, visualize protein localization, and measure protein-protein interactions.Fusing the US5 promoter to a luciferase gene to confirm its expression kinetics as a late gene during viral infection. nih.gov

Biochemical and Biophysical Characterization Approaches

While genetic techniques manipulate the blueprint of gJ, biochemical and biophysical methods directly probe the protein itself—its interactions, localization, and structure.

Identifying the host or viral proteins that gJ interacts with is key to understanding its mechanism of action.

Yeast Two-Hybrid (Y2H) Screen: This is a genetic method used to discover protein-protein interactions on a large scale. The gJ protein (the "bait") is expressed in yeast along with a library of potential binding partners (the "prey"). An interaction between bait and prey activates reporter genes, allowing the yeast to grow on a selective medium. A Y2H screen was successfully used to identify that HSV-1 gJ interacts with subunit 6 of the host F(o)F(1) ATP synthase, linking gJ to the modulation of cellular metabolism and reactive oxygen species (ROS) formation. nih.gov

Co-immunoprecipitation (Co-IP): This antibody-based technique is used to verify interactions discovered through methods like Y2H in the context of a virus-infected cell. An antibody targeting gJ is used to pull it out of a cell lysate. If gJ is bound to another protein, that partner protein will be pulled down as well and can be identified by Western blotting. This method would be essential to confirm the interaction between gJ and the ATP synthase subunit during an actual infection.

Determining the precise subcellular location of gJ is critical, as its function is intrinsically tied to the organelle in which it resides. Initial studies have shown that HSV-1 gJ localizes to multiple cellular organelles. nih.gov Advanced techniques can provide a much higher resolution picture of these dynamics.

Super-Resolution Microscopy: Techniques like single-molecule localisation microscopy (SMLM) can overcome the diffraction limit of conventional light microscopy, enabling the visualization of individual gJ molecules or small clusters on the viral envelope or within infected cell membranes. nih.gov This could reveal whether gJ clusters at specific sites to execute its function, a common feature of viral glycoproteins involved in entry and immune evasion. nih.gov

Advanced Spectroscopic Methods: Techniques such as confocal micro-Raman spectroscopy and surface-enhanced infrared absorption (SEIRA) spectroscopy can provide structural information about glycoproteins directly on virions or in membranes. nih.govbiorxiv.org SEIRA, for example, can detect large-scale conformational changes in viral proteins, such as the tilting of transmembrane helices, upon a trigger like a pH change or inhibitor binding. biorxiv.org Applying such methods to gJ could reveal how it structurally responds to the cellular environment or upon interaction with its binding partners.

Table 2: Biochemical and Biophysical Approaches for gJ Characterization

ApproachApplicationSpecific Findings & Future Directions for gJ
Yeast Two-Hybrid Screen for novel protein-protein interactions.Identified an interaction between HSV-1 gJ and F(o)F(1) ATP synthase subunit 6. nih.gov Could be used to find other host or viral partners of Herpesvirus simiae gJ.
Co-immunoprecipitation Confirm protein-protein interactions in infected cells.Could be used to validate the gJ-ATP synthase interaction during live virus infection.
Super-Resolution Microscopy Visualize the precise localization and clustering of gJ molecules at a nanometer scale.Could determine if gJ forms functional clusters on organelle membranes to inhibit apoptosis. nih.gov
Advanced Spectroscopy Detect conformational changes in gJ in response to environmental triggers or binding events.Could be used to observe structural shifts in gJ when it interacts with the ATP synthase complex. biorxiv.org

Compound and Gene List

NameType
Glycoprotein J (gJ)Protein
US5Gene
Green Fluorescent Protein (GFP)Protein
LuciferaseProtein
Glycoprotein B (gB)Protein
F(o)F(1) ATP synthase subunit 6Protein
AsparagineAmino Acid

Cell Biological and In Vitro Model Systems for Functional Analysis

The functional characterization of Herpesvirus simiae glycoprotein J (gJ) relies heavily on established cell biological techniques and in vitro models. These systems allow for detailed investigation into the protein's role in the viral life cycle under controlled laboratory conditions.

Use of Permissive Cell Lines for Infection and Transfection Studies

Permissive cell lines are indispensable tools for elucidating the molecular functions of gJ. These are cell cultures that support the full replication cycle of Herpesvirus simiae, enabling researchers to study the effects of gJ expression and deficiency in the context of a productive infection. Epithelial cell lines are frequently used due to their relevance to the natural route of herpesvirus transmission and spread. nih.gov

Functional analysis often involves genetic manipulation of the virus or the host cell. For instance, studies on the homologous gJ protein in Herpes Simplex Virus 2 (HSV-2) have utilized knockout or knockdown techniques to ablate gJ expression. nih.gov By comparing the replication and spread of the gJ-deficient virus to the wild-type virus in permissive cells, researchers have demonstrated that gJ plays a significant role in promoting cell-to-cell spread and the formation of syncytia (multinucleated cells resulting from virus-induced cell fusion). nih.gov

Model System/Technique Application in Glycoprotein J Research Key Findings
Permissive Epithelial Cell Lines Infection with wild-type and gJ-deficient Herpesvirus simiae.Demonstrates the role of gJ in facilitating efficient cell-to-cell spread of the virus. nih.gov
Gene Knockout/Knockdown (e.g., siRNA) Specific ablation of gJ expression in infected cells.Impairment of gJ function leads to decreased virus production and spread between cells. nih.gov
Transfection with gJ Expression Plasmids Ectopic expression of gJ in cultured cells.Reveals that gJ can enhance the expression of other viral proteins, boosting overall virus replication. nih.gov
Biochemical Inhibition (e.g., Tunicamycin) Blocking post-translational modifications like glycosylation.Aids in studying the synthesis, maturation, and trafficking of gJ within the host cell. nih.gov

Studies in Non-human Primate Cell Lines for Pathogenesis Modeling

To model the pathogenic processes of Herpesvirus simiae in a system that more closely mimics the natural host, researchers utilize cell lines derived from non-human primates (NHPs). nih.gov Given the high degree of genetic and physiological similarity between NHPs and humans, these models are invaluable for understanding host-pathogen interactions. nih.gov

The use of NHP cell lines, such as owl monkey kidney (OMK) cells, has been documented for the isolation and study of other simian herpesviruses. nih.gov For Herpesvirus simiae, establishing infections in NHP-derived neuronal or epithelial cell lines can provide critical insights into the mechanisms of viral entry, spread, and the initial stages of pathogenesis as it would occur in a primate host. These studies are essential for bridging the gap between basic functional analysis in conventional cell lines and the complex disease processes in a living organism. nih.gov

NHP Cell Line Type Relevance to Pathogenesis Modeling Potential Research Focus
Owl Monkey Kidney (OMK) Cells Proven permissive for other simian herpesviruses, serving as a model for isolation and propagation. nih.govCharacterizing Herpesvirus simiae replication kinetics and gJ expression.
Rhesus Macaque Fibroblasts Derived from the natural host species of Herpesvirus simiae.Investigating the specific interaction of gJ with host cell factors in a homologous system.
NHP-derived Neuronal Cells Modeling the neurotropic nature of Herpesvirus simiae.Analyzing the role of gJ in axonal transport and spread from epithelial to neuronal tissues. nih.gov

Conceptual Strategies for Glycoprotein J-Targeted Antiviral and Vaccine Research

The essential functions of glycoprotein J in the viral life cycle make it an attractive candidate for targeted therapeutic and prophylactic strategies. Research in this area focuses on conceptually designing molecules and antigens that can specifically interfere with gJ's role in viral replication and spread.

Exploration of gJ as a Target for Novel Antiviral Compounds

The development of novel antiviral drugs often focuses on targeting viral proteins that are essential for replication and possess no functional equivalent in the host cell, thereby minimizing toxicity. nih.govnih.gov Glycoproteins involved in viral entry and cell-to-cell spread represent ideal targets. nih.gov The demonstrated role of gJ in promoting viral protein expression and facilitating spread between cells makes it a promising target for new antiviral compounds. nih.gov

A conceptual strategy involves identifying or designing small molecules that can bind to gJ and inhibit its function. Such a compound could theoretically prevent gJ from facilitating cell-to-cell spread, effectively trapping the infection within a single cell or a small cluster of cells and limiting the progression of the disease. Given that gJ appears to modulate the expression of other viral proteins, an inhibitory compound might also broadly dampen the entire replication cycle. nih.gov This approach aligns with established antiviral strategies that target other essential herpesvirus proteins, such as viral proteases. nih.gov

Theoretical Design of Vaccine Antigens Based on gJ's Immunological Properties

Subunit vaccines, which use specific viral proteins or protein fragments as antigens, are a major avenue of modern vaccine research. For herpesviruses, glycoproteins are often primary targets for the host immune response. A theoretical approach to a Herpesvirus simiae vaccine involves using gJ as a target antigen. nih.gov

The design principle is based on studies of other herpesvirus glycoproteins, such as HSV-1 glycoprotein C (gC), where immunization has been shown to produce blocking antibodies that can reduce disease severity. nih.gov A similar strategy for gJ would involve:

Identifying Immunogenic Epitopes: Analyzing the amino acid sequence and predicted structure of gJ to identify regions that are likely to be recognized by the immune system and are accessible on the surface of the infected cell.

Developing a Subunit Antigen: Synthesizing these gJ epitopes or the entire ectodomain of the protein as a recombinant antigen.

Eliciting a Targeted Immune Response: The theoretical goal of a vaccine based on this antigen would be to induce a robust production of neutralizing antibodies. These antibodies would bind to gJ on the surface of infected cells or on new virions, sterically hindering its ability to mediate cell-to-cell spread. This could significantly slow the progression of the infection and allow the host's immune system to clear the virus more effectively.

This strategy remains conceptual and focuses on the potential of gJ as an antigen, excluding any data from human trials.

Development of In Vitro Assays for Screening Glycoprotein J Modulators

To discover compounds that inhibit gJ function, high-throughput screening (HTS) assays are essential. Based on the function of gJ in enhancing viral gene expression, a cell-based reporter assay could be developed. nih.gov This conceptual assay would be modeled after similar systems designed for other herpesvirus regulatory proteins. nih.gov

The core components of such an assay would include:

A Host Cell Line: A stable cell line that is easily cultured.

A gJ Expression System: A plasmid or viral vector that allows for the controlled expression of Herpesvirus simiae gJ.

A Reporter Gene Construct: A gene encoding an easily measurable protein (e.g., luciferase or Green Fluorescent Protein) that is placed under the control of a viral promoter known to be upregulated by gJ. The expression of this reporter gene would be critically dependent on the functional activity of gJ. nih.govnih.gov

In a screening campaign, a library of chemical compounds would be added to the cells. A compound that inhibits gJ function would cause a measurable decrease in the reporter signal, identifying it as a "hit" for further investigation.

Assay Component Description Purpose
Reporter Gene e.g., Luciferase, Green Fluorescent Protein (GFP).Provides a quantifiable output (light or fluorescence) that is directly proportional to gJ activity. nih.gov
gJ-Dependent Promoter A viral promoter whose activity is enhanced by the presence of functional gJ.Links the reporter gene's expression directly to the function of gJ, making the assay specific. nih.govnih.gov
Cell Line An immortalized, easily transfectable cell line (e.g., HeLa, HEK 293).Provides a consistent biological environment for the assay.
Compound Library A large collection of diverse small molecules.The source of potential inhibitors to be screened.

Q & A

Q. How are conflicting reports about gJ’s involvement in apoptosis modulation reconciled?

  • Methodological Answer : Flow cytometry (Annexin V/PI staining) and transcriptomic profiling (RNA-seq) of gJ-expressing vs. knockout-infected cells identify context-dependent pro- or anti-apoptotic effects. Cross-species comparisons (e.g., HSV-1 gJ vs. B virus gJ) clarify conserved vs. unique roles in immune signaling .

Q. What bioinformatics tools are critical for predicting gJ’s functional domains and epitopes?

  • Methodological Answer : Tools like I-TASSER or AlphaFold predict gJ’s 3D structure, while BepiPred-2.0 and NetNGlyc map linear B-cell epitopes and glycosylation sites. Experimental validation via peptide ELISA or glycoengineering (e.g., CRISPR-mediated glycosite knockout) resolves computational vs. empirical discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.